molecular formula C8H13N3 B1472348 (5-cyclobutyl-1H-pyrazol-4-yl)methanamine CAS No. 1541571-97-4

(5-cyclobutyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1472348
CAS No.: 1541571-97-4
M. Wt: 151.21 g/mol
InChI Key: CIWJAGUXRHYRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclobutyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C8H13N3. It belongs to a class of pyrazole-based structures that are of significant interest in medicinal chemistry and drug discovery research as valuable synthetic intermediates . While the specific biological activity and research applications for this compound are not fully delineated in the current literature, pyrazole derivatives, in general, are recognized as privileged scaffolds. Related pyrazole-core compounds have been investigated for their potential as inhibitors of metalloproteinases like meprin α and β , and as positive allosteric modulators for targets such as the muscarinic acetylcholine receptor M4 . The presence of the primary amine and the cyclobutyl group on the pyrazole ring makes this compound a versatile building block, amenable to further chemical modifications for the synthesis of more complex molecules for various research programs. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-cyclobutyl-1H-pyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWJAGUXRHYRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Cyclobutyl-1H-pyrazol-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

This compound features a pyrazole ring with a cyclobutyl group, which influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the cyclobutyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives that have shown inhibitory effects on kinases and phosphatases.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activity Data

Research has demonstrated that compounds within the pyrazole family exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following table summarizes relevant findings associated with this compound and related compounds:

Activity Target Effect Reference
AntimicrobialMycobacterium tuberculosisMIC: 3.1 μM
CytotoxicityHepG2 cellsIC50 > 100 μM
Enzyme inhibitionp38 MAP kinaseSelective inhibitor
Anti-inflammatoryVarious inflammatory markersReduces cytokine levels

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the pyrazole scaffold affect biological activity. For instance, the introduction of different substituents on the cyclobutyl group or modifications to the pyrazole ring can significantly alter potency and selectivity.

Notable Findings

  • Cyclobutyl Substituent : Enhances lipophilicity but may reduce solubility.
  • Positioning of Nitrogen Atoms : The specific arrangement of nitrogen atoms within the pyrazole ring is crucial for binding affinity and biological efficacy.

Case Studies

Several studies have explored the biological activities of related pyrazole compounds, providing insights into their therapeutic potential:

  • Anti-Tubercular Activity : A study identified a related pyrazole derivative with significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for resistant strains .
  • Cancer Therapeutics : Research into pyrazole derivatives has shown promise in cancer therapy by targeting specific kinases involved in tumor growth and proliferation. For example, inhibitors of p38 MAP kinase have been developed from similar scaffolds .
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound could be beneficial in treating conditions like Alzheimer's disease.

Scientific Research Applications

(5-cyclobutyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered interest in medicinal chemistry for its potential biological activities. Characterized by a pyrazole ring and a cyclobutyl group, this compound's structure influences its biological properties, particularly its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins.

Research indicates that pyrazole compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Specific applications and activities of this compound and related compounds are detailed below:

Enzyme Inhibition

  • The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives that have shown inhibitory effects on kinases and phosphatases.

Receptor Modulation

  • It may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Specific Biological Activity Data

ActivityTargetEffectReference
AntimicrobialMycobacterium tuberculosisMIC: 3.1 μM
CytotoxicityHepG2 cellsIC50 > 100 μM
Enzyme inhibitionp38 MAP kinaseSelective inhibitor
Anti-inflammatoryVarious inflammatory markersReduces cytokine levels

Structure-Activity Relationship (SAR)

SAR studies demonstrate how modifications to the pyrazole scaffold affect biological activity. The introduction of different substituents on the cyclobutyl group or modifications to the pyrazole ring can significantly alter potency and selectivity.

Notable Findings

  • Cyclobutyl Substituent : Enhances lipophilicity but may reduce solubility.
  • Positioning of Nitrogen Atoms : The specific arrangement of nitrogen atoms within the pyrazole ring is crucial for binding affinity and biological efficacy.

Case Studies

Studies on related pyrazole compounds provide insights into their therapeutic potential:

Anti-Tubercular Activity

  • A related pyrazole derivative showed significant anti-tubercular activity against Mycobacterium tuberculosis, suggesting potential in developing new treatments for resistant strains.

Cancer Therapeutics

  • Pyrazole derivatives have shown promise in cancer therapy by targeting specific kinases involved in tumor growth and proliferation. For example, inhibitors of p38 MAP kinase have been developed from similar scaffolds.

Neuroprotective Effects

  • Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases, suggesting potential benefits in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Key Observations :

  • Cyclobutyl vs.
  • Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects, altering electronic distribution and enhancing metabolic stability .
  • Methoxy (OCH₃) : Improves aqueous solubility, critical for bioavailability in drug design .

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via condensation reactions involving hydrazine derivatives and 1,3-diketones or their equivalents under acidic or basic conditions. This foundational step establishes the heterocyclic framework necessary for subsequent functionalization.

  • Reaction Conditions: Acidic or basic catalysis, often under reflux or controlled temperature to optimize ring closure.
  • Typical Reagents: Hydrazine hydrate or substituted hydrazines and β-diketones or β-ketoesters.

Introduction of the Cyclobutyl Group

The cyclobutyl substituent at the 5-position of the pyrazole ring is introduced via nucleophilic substitution or cross-coupling reactions involving cyclobutyl halides or cyclobutyl organometallic reagents.

  • Nucleophilic Substitution: Reaction of a pyrazole intermediate bearing a suitable leaving group (e.g., halogen) at the 5-position with cyclobutyl halide under basic conditions.
  • Cross-Coupling: Palladium-catalyzed Suzuki or Negishi coupling using cyclobutyl boronic acids or organozincs with halogenated pyrazole derivatives.

Attachment of the Methanamine Group

The methanamine group (-CH2NH2) is introduced at the 4-position of the pyrazole ring, frequently via substitution reactions on a halomethyl pyrazole intermediate or by reductive amination.

  • Synthetic Route Example:

    • Preparation of a halomethyl pyrazole intermediate (e.g., 4-chloromethyl or 4-bromomethyl pyrazole derivative).
    • Nucleophilic substitution with ammonia or a suitable amine source to yield the methanamine functionality.
  • Alternative Route:

    • Formation of an imine intermediate by reaction of an aldehyde-functionalized pyrazole with an amine, followed by reduction to the amine.

Representative Synthetic Procedure from Patent Literature

A patent (US8513415B2) describes a process for preparing C-pyrazine-methylamine compounds, which is structurally related and informative for pyrazole methylamine analogs:

Step Description Reagents/Conditions Notes
(a) Preparation of diaryl imine Reaction of diphenylmethylamine with aryl aldehyde in solvent (e.g., THF, 1,4-dioxane) at 0–40 °C Base such as DIEA or triethylamine used
(b) Reaction with dihalopyrazine Diaryl imine reacted with 2,3-dichloropyrazine in presence of base (K2CO3 or Cs2CO3) Forms chloropyrazinyl imine intermediate
(c) Hydrolysis Acidic or basic hydrolysis (HCl, TFA, KOH, NaOH) to release methylamine derivative Yields C-pyrazin-2-ylmethylamine

This method can be adapted for the preparation of (5-cyclobutyl-1H-pyrazol-4-yl)methanamine by selecting appropriate pyrazole and cyclobutyl precursors.

Industrial and Laboratory Scale Synthesis

  • Industrial Methods: Utilize continuous flow reactors and optimized catalytic systems to improve yield and selectivity. High-throughput screening identifies optimal conditions for each step, especially for cyclobutyl group introduction and amine installation.

  • Laboratory Scale: Typically involves batch reactions with careful control of temperature and stoichiometry. Purification is often achieved by flash chromatography or crystallization.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Key Reagents Solvents Temperature Notes
Pyrazole ring formation Condensation Hydrazine + 1,3-diketone Acidic or basic aqueous/organic Reflux or RT Establishes pyrazole core
Cyclobutyl introduction Nucleophilic substitution or cross-coupling Cyclobutyl halide or boronic acid, base, Pd catalyst (if coupling) THF, dioxane, EtOAc 0–80 °C Selective substitution at 5-position
Methanamine attachment Substitution or reductive amination Halomethyl pyrazole + NH3 or amine Ether, MeOH, DCM 0–40 °C Hydrolysis or reduction step
Purification Chromatography or crystallization Silica gel, solvents (EtOAc/hexanes) - RT Ensures product purity

Additional Research Findings

  • The use of bases such as potassium carbonate or cesium carbonate is critical in substitution steps to facilitate nucleophilic attack.

  • Acidic hydrolysis with HCl or trifluoroacetic acid (TFA) is effective for removing protecting groups or converting imines to amines.

  • Solvent choice impacts reaction rates and yields; ethers (THF), esters (EtOAc), and chlorinated solvents (CH2Cl2) are commonly employed.

  • Temperature control (0–40 °C) avoids decomposition and side reactions.

Q & A

Q. Basic Physicochemical Profiling

  • Solubility : Shake-flask method in buffered solutions (pH 1.2–7.4) with UV-Vis quantification (λ_max ~260 nm). Methanamine derivatives show pH-dependent solubility, with protonation enhancing solubility at acidic pH .
  • Stability : HPLC-MS tracks degradation products (e.g., hydrolytic cleavage of the amine group) in simulated gastric fluid (37°C, 24 h). Cyclobutyl oxidation is monitored via LC-HRMS for peroxide formation .

How do researchers address discrepancies in reported biological activity data for analogs?

Advanced Data Contradiction Analysis
Discrepancies arise from assay variability (e.g., cell line heterogeneity, serum concentrations). Solutions include:

  • Standardization : Replicating assays with fixed ATP concentrations (e.g., 10 µM in kinase inhibition studies).
  • SAR Studies : Comparing IC50 values of cyclobutyl vs. fluorophenyl analogs to isolate substituent effects .
  • Computational Validation : Molecular docking (AutoDock Vina) verifies binding modes against protein crystal structures (e.g., kinase ATP-binding pockets) .

What computational methods predict pharmacokinetic properties?

Q. Advanced Modeling

  • Molecular Dynamics (MD) : GROMACS simulations model blood-brain barrier penetration by calculating free energy profiles across lipid bilayers.
  • QSPR Models : Trained on pyrazole analogs, these predict logP and pKa using descriptors like topological polar surface area (TPSA). Cyclobutyl substituents reduce TPSA by ~20 Ų compared to phenyl groups, enhancing membrane permeability .

What experimental design considerations are critical for catalytic activity evaluation?

Q. Advanced Catalytic Applications

  • Chiral Induction : BINOL-derived ligands or chiral ionic liquids induce enantioselectivity in cyclopropanation.
  • Monitoring : Circular dichroism (CD) tracks enantiomeric excess (ee) during asymmetric aminolysis.
  • Controls : Blank reactions without the methanamine catalyst rule out non-catalytic pathways. Moisture-sensitive reactions require Schlenk-line techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-cyclobutyl-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(5-cyclobutyl-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.